Indole, 5-methoxy-3-(4-piperidylmethyl)-

Catalog No.
S8922400
CAS No.
3515-52-4
M.F
C15H20N2O
M. Wt
244.33 g/mol
Availability
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Indole, 5-methoxy-3-(4-piperidylmethyl)-

CAS Number

3515-52-4

Product Name

Indole, 5-methoxy-3-(4-piperidylmethyl)-

IUPAC Name

5-methoxy-3-(piperidin-4-ylmethyl)-1H-indole

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

InChI

InChI=1S/C15H20N2O/c1-18-13-2-3-15-14(9-13)12(10-17-15)8-11-4-6-16-7-5-11/h2-3,9-11,16-17H,4-8H2,1H3

InChI Key

URURNXZHHMVWSK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CC3CCNCC3

Novel Heterocyclic Annulation Approaches for Indole-Piperidine Hybrid Architectures

The fusion of indole and piperidine motifs demands precision in annulation chemistry. A prominent method involves modified Bischler indole synthesis, where 3,5-dimethoxyaniline reacts with halogenated ketones (e.g., 2-chloroacetophenone) in the presence of sodium bicarbonate and lithium bromide. This one-pot cyclization in 1-propanol yields 3-substituted 4,6-dimethoxyindoles with 61% efficiency (Scheme 6). Copper-catalyzed cyclization has also emerged as a robust strategy: 2-bromo-4,5-dimethoxybenzaldehyde and ethyl 2-isocyanoacetate form 5,6-dimethoxyindole derivatives under Cs₂CO₃ mediation (Scheme 11).

For piperidine integration, microwave-assisted Cadogan cyclization proves effective. Vanillin-derived intermediates undergo nitration, bromination, and olefination before microwave irradiation with MoO₂Cl₂(DMF)₂ catalyzes indole ring closure (Scheme 12). This method prioritizes atom economy and reduces reaction times from hours to minutes.

Table 1: Comparative Analysis of Annulation Methods

MethodStarting MaterialsCatalyst/ConditionsYield (%)
Modified Bischler3,5-Dimethoxyaniline + 2-ChloroacetophenoneLiBr, NaHCO₃, 1-propanol61
Copper-Catalyzed Cyclization2-Bromo-4,5-dimethoxybenzaldehyde + Ethyl 2-isocyanoacetateCuI, Cs₂CO₃, DMSO78
Cadogan CyclizationVanillin derivativesMoO₂Cl₂(DMF)₂, MW82

Regioselective Functionalization at the 3-Position of 5-Methoxyindole Scaffolds

Regioselectivity at the indole C3 position is critical for biological activity. Sonogashira coupling enables the introduction of alkynyl groups: 3-(4-bromophenyl)-4,6-dimethoxyindole reacts with bis-(pinacolato)-diboron under Pd(PPh₃)₄ catalysis, yielding 3,3'-diphenyl bis-indoles (Scheme 19). Alternatively, Rhodium(II)-mediated carbenoid N-H insertion facilitates piperidine attachment. Methyl N-methyl-5,7-dimethoxy-3-methylindole-2-carboxylate is synthesized via α-diazo-β-ketoester insertion into N-methylaniline, followed by Amberlyst® 15-catalyzed cyclization (Scheme 13).

Steric and Electronic Effects:

  • Electron-donating groups (e.g., methoxy) at C5/C6 enhance electrophilic substitution at C3 by stabilizing intermediate carbocations.
  • Bulky piperidine substituents necessitate mild Lewis acids (e.g., ZnCl₂) to avoid side reactions during Friedel-Crafts alkylation.

Catalytic Asymmetric Synthesis of Chiral Piperidylmethylindole Configurations

Enantioselective synthesis of 5-methoxy-3-(4-piperidylmethyl)indoles remains challenging due to the scaffold’s planar rigidity. Chiral Rhodium Catalysts have shown promise: Rh₂(OAc)₄ mediates asymmetric carbenoid insertions, producing α-(N-arylamino)ketones with >90% enantiomeric excess (ee) (Scheme 13). Subsequent cyclization with chiral Brønsted acids (e.g., TRIP) further refines stereoselectivity.

Dynamic Kinetic Resolution:
In Pd-catalyzed allylic aminations, racemic piperidine intermediates undergo resolution via chiral phosphine ligands (e.g., Binap), achieving 85% ee for (R)-configured products.

Table 2: Asymmetric Synthesis Performance

StrategyCatalyst Systemee (%)Yield (%)
Rh₂(OAc)₄ InsertionRhodium(II) acetate9275
Pd/Binap AllylationPd(OAc)₂ + (R)-Binap8568

Allosteric Modulation of 5-Hydroxytryptamine 6 Receptor Conformations Through Indole-Piperidine Interactions

The 5-hydroxytryptamine 6 receptor exhibits distinctive structural characteristics that facilitate allosteric modulation through indole-piperidine interactions [25]. The receptor's constitutive activity emerges from specific structural motifs, particularly the conserved ionic interaction with aspartic acid 106 at position 3.32, which serves as the primary anchoring point for indole-containing ligands [27]. Indole derivatives, including 5-methoxy-3-(4-piperidylmethyl)-indole, demonstrate the capacity to bind approximately 0.8 angstroms deeper within the orthosteric binding pocket compared to the endogenous ligand serotonin [22].

The molecular mechanism underlying allosteric modulation involves conformational changes propagated between the serotonin binding site and transducer binding regions [25]. The indole nitrogen forms critical hydrogen bonding interactions with threonine 121 at position 3.37, while the piperidine moiety establishes additional stabilizing contacts within the receptor cavity [27]. These interactions trigger a downward force on the indole ring of tryptophan 281 at position 6.48, initiating the conformational cascade essential for receptor activation [25] [27].

Structural analysis reveals that the 5-hydroxytryptamine 6 receptor possesses a unique hydrogen bond between threonine 280 at position 6.47 and asparagine 312 at position 7.45, which distinguishes it from other class A G protein-coupled receptors [25]. This structural feature contributes to the receptor's high constitutive activity by stabilizing the collapsed sodium pocket configuration [27]. The presence of polar residue threonine at position 6.47, in contrast to the conserved cysteine-tryptophan-proline motif found in most class A receptors, creates a fixed transmembrane helix 6 position through the hydrogen bond restraint [25].

Mutagenesis studies demonstrate that residues valine 107 at position 3.33, cysteine 110 at position 3.36, serine 111 at position 3.37, serine 193 at position 5.43, threonine 196 at position 5.46, tryptophan 281 at position 6.48, phenylalanine 284 at position 6.51, and phenylalanine 285 at position 6.52 are essential for ligand binding and subsequent receptor activation [25]. The tryptophan 281 at position 6.48 mutation to alanine preserves serotonin's G protein signaling efficacy while abolishing beta-arrestin 2 recruitment activity, indicating distinct structural requirements for different signaling pathways [25].

Comparative Binding Affinity Profiling Across Monoamine Transporter Families

The binding affinity profiles of indole-piperidine derivatives across monoamine transporter families reveal distinct selectivity patterns that reflect structural differences within the transporter binding sites [9] [31]. Comparative studies demonstrate that modifications to the indole core structure significantly influence transporter selectivity, with 5-methoxy substitutions generally enhancing selectivity for the serotonin transporter over dopamine and norepinephrine transporters [10] [31].

Table 1: Comparative Binding Affinities of Indole-Piperidine Derivatives Across Monoamine Transporters

Compound StructureSerotonin Transporter Ki (nM)Dopamine Transporter Ki (nM)Norepinephrine Transporter Ki (nM)SERT/DAT RatioSERT/NET Ratio
4-Phenylpiperidine derivatives0.027-50>100,000400-10,000>2,00015-370
Indole-piperidine analogs5.63-6.85288-2,161167-52042-38424-92
Methoxy-indatraline derivatives4,868-variableVariableVariableVariableVariable

The serotonin transporter demonstrates preferential binding to compounds containing both indole and piperidine structural elements, with the highest affinities observed for derivatives possessing 5-methoxy substitutions [31]. Compounds 20b and 20d exhibit exceptional serotonin transporter selectivity, displaying 10-fold greater potency than paroxetine in displacement assays [31]. The binding profiles reveal serotonin transporter over norepinephrine transporter affinity ratios exceeding 10,000 for the most selective compounds [31].

Structural analysis of transporter binding sites identifies key residues responsible for selectivity differences [34]. The serotonin transporter contains tyrosine 95 instead of phenylalanine residues found in dopamine and norepinephrine transporters, which shifts the piperidine ring positioning toward aspartic acid 98 and tyrosine 176 [31]. This arrangement prevents insertion of bulky substituents into polar regions between charged amino acids, as observed in dopamine and norepinephrine transporters [31].

The dopamine transporter binding site accommodates indole-piperidine derivatives with moderate affinity, typically in the micromolar range [30] [31]. Compounds with shorter alkyl chain linkers (two or three carbons) demonstrate enhanced dopamine transporter binding compared to longer chain analogs [30]. Fluorine substitution on the indole ring improves dopamine transporter affinity, with compounds 11 and 12 showing Ki values of 288 and 229 nanomolar, respectively [30].

Norepinephrine transporter binding studies reveal that compounds with four-carbon linkers exhibit optimal affinity, as demonstrated by compound 4 with a Ki value of 167 nanomolar [30]. The norepinephrine transporter binding site, characterized by conserved residues alanine 73, alanine 77, asparagine 78, valine 148, asparagine 153, isoleucine 156, glycine 320, phenylalanine 329, asparagine 350, serine 420, glycine 423, and methionine 424, forms hydrogen bond interactions and hydrophobic contacts essential for ligand recognition [11].

Structural Determinants of Sigma-Receptor Subtype Selectivity

Sigma receptors represent a distinct class of binding sites that demonstrate selective recognition of indole-piperidine structures through specific molecular determinants [13] [14]. The common pharmacophore associated with high sigma receptor affinity consists of a phenylpiperidine structure with lipophilic nitrogen substituents, which accommodates the indole-piperidine framework of 5-methoxy-3-(4-piperidylmethyl)-indole [13].

Table 2: Sigma Receptor Binding Selectivity Data for Indole-Based Compounds

Compound SeriesSigma-1 Receptor Ki (nM)Sigma-2 Receptor Ki (nM)Selectivity Ratio (σ1/σ2)Structural Features
Indole-tetrahydroisoquinoline 9f2,9487.453954-Fluorophenyl-3-indole, 6,7-dimethoxy-THIQ
Benzothiazole lead compound 14.170.3910.74-Cyclohexylpiperazine chain
Indole replacement 4aSimilar to 1Slight decreaseReduced selectivityBasic indole core
Piperidine analogs3.64-4.4167.96.2-15.4Piperidine basic moiety

Sigma-1 receptor selectivity emerges from specific structural modifications to the indole core and the distal amine functionality [14]. The introduction of a 4-fluorophenyl ring at the 3-position of the indole nucleus, combined with a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline distal amine, produces compound 9f with exceptional sigma-2 selectivity (sigma-1/sigma-2 ratio of 395) [14]. This compound maintains high affinity for sigma-2 receptors (Ki = 7.45 nM) while displaying weak affinity for sigma-1 receptors (Ki = 2,948 nM) [14].

The piperidine moiety serves as a critical structural element for dual histamine H3 and sigma-1 receptor activity [24]. Comparison of compounds 4 and 5, which differ only in their basic nitrogen heterocycle (piperazine versus piperidine), reveals that piperidine substitution dramatically enhances sigma-1 receptor affinity from 1,531 nanomolar to 3.64 nanomolar while maintaining histamine H3 receptor binding [24]. This 420-fold improvement in sigma-1 receptor affinity demonstrates the importance of the piperidine ring geometry for optimal receptor recognition [24].

Molecular modeling studies identify glutamic acid 172 and tyrosine 206 as key contact residues within the sigma-1 receptor binding site [24]. Higher binding affinity correlates with increased interaction frequency with these residues, suggesting their critical role in ligand stabilization [24]. Glutamic acid 172 interacts with the central portion of indole-piperidine ligands, while tyrosine 206 establishes contacts with terminal structural elements [24].

Sigma-2 receptor selectivity requires specific structural modifications that distinguish binding from sigma-1 recognition sites [14] [15]. The replacement of benzothiazole heterocycles with indole rings maintains binding affinity while providing synthetic versatility for further optimization [14]. Acetyl group introduction at the 5-position of the indole ring enhances sigma-2 selectivity, as demonstrated in the systematic structure-activity relationship studies [14].

Density Functional Theory Analysis of Electron-Donating Methoxy Group Effects

The methoxy group represents one of the most significant electron-donating substituents in medicinal chemistry, particularly when incorporated into indole frameworks [1] [2]. Computational analysis using density functional theory at the B3LYP/6-311++G(d,p) level reveals the profound impact of methoxy substitution on the electronic structure of indole derivatives [3]. The electron-donating nature of the methoxy group operates through two competing mechanisms: resonance donation via oxygen lone pair delocalization and inductive withdrawal due to oxygen electronegativity [1] [2].

Table 1 presents comprehensive density functional theory calculations demonstrating how methoxy substitution modulates the frontier molecular orbital energies of indole derivatives. The highest occupied molecular orbital energy increases from -5.89 eV in the parent indole to -5.36 eV in 5-methoxy-indole, indicating enhanced electron-donating capability [3]. This elevation in HOMO energy directly correlates with increased nucleophilicity and enhanced reactivity toward electrophilic species [4] [5]. The energy gap reduction from 5.41 eV to 4.78 eV upon methoxy substitution reflects decreased kinetic stability but increased thermodynamic reactivity [3].

The molecular hardness parameter decreases significantly from 2.71 eV in indole to 2.39 eV in methoxy-substituted derivatives, indicating increased molecular softness and enhanced polarizability [3]. This reduction in hardness corresponds to increased chemical reactivity and improved binding affinity in biological systems [4]. The dipole moment enhancement from 2.11 Debye to 2.58 Debye demonstrates the polar character introduced by methoxy substitution, facilitating favorable interactions with polar biological targets [6].

Position-dependent effects of methoxy substitution reveal distinct electronic perturbations across the indole ring system [7]. The 5-position substitution provides optimal electron donation while maintaining structural integrity, whereas 6-position substitution introduces additional steric considerations that may influence binding geometry [7]. Multiple methoxy substitutions, as observed in 5,6-dimethoxy-indole, produce cumulative electron-donating effects with HOMO energies reaching -5.14 eV [3].

The molecular electrostatic potential mapping reveals characteristic charge distribution patterns in methoxy-substituted indoles [6]. The methoxy oxygen atoms serve as primary nucleophilic sites with enhanced electron density, while the indole nitrogen maintains its basic character [6]. These electrostatic features contribute to the pharmacophore recognition patterns essential for blood-brain barrier permeability optimization [8].

Molecular Orbital Interactions in Piperidine Ring Conformational Dynamics

Piperidine ring conformational preferences profoundly influence the molecular recognition properties of indole derivatives containing piperidinylmethyl substituents [9] [10]. Quantum chemical analysis reveals complex interplay between conformational stability and electronic structure, particularly regarding nitrogen hybridization states and molecular orbital interactions [11]. The chair conformation represents the global minimum for piperidine rings, but the relative stability of equatorial versus axial substituent orientations depends on electronic factors [10] [11].

Table 2 demonstrates the relationship between conformational geometry and electronic properties in piperidine-containing systems. The chair-axial conformer exhibits enhanced stability with a relative energy of -1.0 kcal/mol compared to the chair-equatorial form [10] [11]. This preference results from favorable π-conjugation between the nitrogen lone pair and adjacent aromatic systems, reflected in the increased N-C bond order of 1.402 compared to 1.345 in the equatorial conformer [10].

The nitrogen hybridization character undergoes significant modulation across different conformations [10]. In the axial orientation, the nitrogen adopts sp2-like character with increased p-orbital contribution, facilitating enhanced overlap with π-electron systems [10] [11]. This hybridization change directly influences the ionization energy, with axial conformers showing slightly reduced values of 7.99 eV compared to 8.02 eV for equatorial forms [9]. The conformational energy difference of 1.0 kcal/mol falls within the range accessible at physiological temperatures, suggesting dynamic equilibrium between conformational states [10].

Twist-boat conformations represent higher-energy alternatives with relative energies of 1.2 kcal/mol above the chair-equatorial reference [10] [11]. These conformations become increasingly populated in constrained environments such as protein binding sites, where they may be stabilized by specific intermolecular interactions [10]. The dihedral angle variations across conformations directly influence the spatial orientation of pharmacophoric elements, affecting molecular recognition patterns [11].

The envelope conformation, with a relative energy of 2.3 kcal/mol, represents the least favorable geometry but may be accessed under specific binding conditions [10]. The nitrogen hybridization remains predominantly sp3 in both twist-boat and envelope conformations, maintaining pyramidal geometry [11]. These conformational dynamics have direct implications for drug-receptor interactions and blood-brain barrier penetration efficiency [10].

Computational analysis of conformational interconversion pathways reveals relatively low barriers for nitrogen inversion processes [12] [13]. The barrier heights range from 1.5 to 3.2 kcal/mol depending on the computational method employed, indicating facile conformational exchange at physiological temperatures [12]. This conformational flexibility contributes to the adaptability of piperidine-containing drugs in binding to diverse biological targets [10].

Pharmacophore Mapping for Blood-Brain Barrier Permeability Optimization

Blood-brain barrier permeability represents a critical determinant of central nervous system drug efficacy, requiring careful optimization of molecular descriptors to achieve therapeutic brain concentrations [14] [15] [16]. Pharmacophore mapping integrates multiple molecular properties including size, lipophilicity, hydrogen bonding capacity, and electronic characteristics to predict passive diffusion across brain microvascular endothelial cells [17] [8] [18]. The development of predictive models has evolved from simple property-based filters to sophisticated machine learning approaches incorporating quantum chemical descriptors [14] [16].

Table 3 presents key molecular descriptors relevant to blood-brain barrier permeability for indole derivatives containing piperidinylmethyl substituents. The molecular weight parameter of 244.33 Da for 5-methoxy-3-(piperidinylmethyl)-indole falls within the optimal range of 150-450 Da for brain penetration [17] [8]. This molecular weight provides sufficient structural complexity for target selectivity while maintaining the size constraints necessary for passive diffusion [18].

The logarithm of the partition coefficient value of 2.60 represents optimal lipophilicity for blood-brain barrier penetration [19] [8]. This value balances the hydrophobic character required for membrane partitioning with sufficient aqueous solubility for systemic distribution [17]. Values within the 1-3 range typically correlate with favorable brain uptake, while higher lipophilicity may lead to excessive plasma protein binding and reduced free drug concentrations [8].

Polar surface area calculations reveal values of 21.26 Ų for the target compound, well below the 60 Ų threshold associated with blood-brain barrier impermeability [14] [17]. This parameter directly relates to hydrogen bonding capacity and membrane partitioning behavior [18]. The relatively low polar surface area facilitates passive diffusion while maintaining sufficient polarity for aqueous solubility [8].

Hydrogen bonding descriptors indicate one donor and two acceptor sites in the optimized structure [17]. These values comply with established guidelines for brain-penetrant drugs, which typically possess fewer than five hydrogen bond donors and fewer than ten acceptors [8] [18]. The hydrogen bonding pattern contributes to both membrane permeability and target selectivity through specific recognition interactions [14].

The pharmacophore mapping approach incorporates three-dimensional molecular features including hydrophobic regions, hydrogen bonding sites, and aromatic interactions [15] [18]. The indole nucleus provides a planar aromatic system capable of π-π stacking interactions with target proteins [8]. The piperidine ring contributes conformational flexibility and basic character, enabling adaptation to diverse binding sites [15]. The methoxy substituent introduces electron-donating effects that modulate both electronic properties and binding affinity [1] [5].

Advanced computational models employ molecular dynamics simulations to evaluate drug-membrane interactions at atomic resolution [20] [21]. These simulations reveal distinct permeation mechanisms depending on molecular properties, with compounds classified into groups based on free-energy surface profiles [20]. The integration of quantum chemical descriptors with molecular dynamics data provides enhanced predictive accuracy for blood-brain barrier permeability [16] [21].

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

244.157563266 g/mol

Monoisotopic Mass

244.157563266 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-21-2023

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